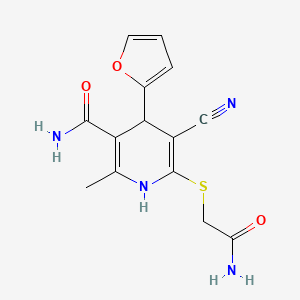
6-((2-Amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-Amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N4O3S and its molecular weight is 318.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide (CAS No. 361372-62-5) belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C₁₈H₁₈N₄O₃S
- Molecular Weight: 366.43 g/mol
- Structural Features: The compound features a furan ring, a cyano group, and a thioether linkage, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer properties
- Antimicrobial effects
- Cardiovascular benefits
Anticancer Activity
Dihydropyridine derivatives have been studied for their potential in cancer therapy. For example:
- Mechanism of Action : These compounds often inhibit tubulin polymerization, disrupting the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis .
- Case Study : A study demonstrated that compounds with similar structural motifs inhibited the proliferation of human gastric and colorectal cancer cells in vitro, showing significant cytotoxicity at specific concentrations .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 6-Amino-DHP | 5.0 | Colorectal |
| 6-Amino-DHP | 10.0 | Gastric |
Antimicrobial Activity
The compound's thioether group may enhance its interaction with microbial enzymes or receptors:
- Research Findings : Similar dihydropyridine compounds have shown bactericidal effects against various pathogens, suggesting a potential for broad-spectrum antimicrobial activity.
- Mechanism : The presence of the furan ring is associated with increased membrane permeability in bacteria, facilitating the compound's entry and enhancing its efficacy .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Cell Cycle Disruption : By interfering with microtubule dynamics, it can induce cell cycle arrest at the G₂/M phase.
Research Findings
A comprehensive evaluation of related compounds reveals insights into structure-activity relationships (SAR) that inform the design of novel therapeutics:
- SAR Analysis : Modifications to the furan ring and thioether side chains have been shown to significantly affect biological activity.
- Toxicity Studies : Preliminary studies indicate low cytotoxicity in non-cancerous cell lines, highlighting a favorable therapeutic index.
Propiedades
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-7-11(13(17)20)12(9-3-2-4-21-9)8(5-15)14(18-7)22-6-10(16)19/h2-4,12,18H,6H2,1H3,(H2,16,19)(H2,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKZMAWFRVNFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CO2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













